(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1802222-53-2
VCID: VC3229146
InChI: InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1
SMILES: CC(C1=C(C=CC(=C1)F)O)N.Cl
Molecular Formula: C8H11ClFNO
Molecular Weight: 191.63 g/mol

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

CAS No.: 1802222-53-2

Cat. No.: VC3229146

Molecular Formula: C8H11ClFNO

Molecular Weight: 191.63 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride - 1802222-53-2

Specification

CAS No. 1802222-53-2
Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
IUPAC Name 2-[(1R)-1-aminoethyl]-4-fluorophenol;hydrochloride
Standard InChI InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1
Standard InChI Key WNTRCWFPNVNFGW-NUBCRITNSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=C1)F)O)N.Cl
SMILES CC(C1=C(C=CC(=C1)F)O)N.Cl
Canonical SMILES CC(C1=C(C=CC(=C1)F)O)N.Cl

Introduction

Chemical Identity and Structure

Basic Identification

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a salt form of (R)-2-(1-Aminoethyl)-4-fluorophenol. It has a molecular formula of C8H11ClFNO and a molecular weight of 191.63 g/mol. The compound is registered with CAS number 1802222-53-2 . The European Community (EC) Number assigned to this compound is 859-030-5 .

Structural Features

The structure contains a phenol ring with a fluorine atom at the para position (4-position) and an aminoethyl group at the ortho position (2-position). The amino group is protonated and stabilized by a chloride counterion in the hydrochloride salt form. The compound exhibits chirality at the carbon atom of the aminoethyl group, with the specific R-configuration being essential for its biological activity and pharmaceutical applications .

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

  • (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

  • 2-[(1R)-1-aminoethyl]-4-fluorophenol hydrochloride

  • 2-((1R)-1-aminoethyl)-4-fluorophenol HCl

  • (R)-2-(1-Aminoethyl)-4-fluorophenolhydrochloride

Physical and Chemical Properties

Structural Relationship to Parent Compound

The parent compound, (R)-2-(1-Aminoethyl)-4-fluorophenol, has a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol . The hydrochloride salt is formed by the addition of HCl to the free amine group, resulting in the formation of an ammonium chloride salt, which increases the molecular weight by 36.46 g/mol (the formula weight of HCl) .

Chemical Reactivity

As a multifunctional molecule, the compound contains several reactive sites:

  • The phenolic hydroxyl group, which can participate in hydrogen bonding and form esters or ethers

  • The protonated amino group, which can undergo various nucleophilic reactions when deprotonated

  • The aromatic ring with fluorine substitution, which can influence the electronics and reactivity of the system

Synthesis and Preparation

Synthetic Routes

One documented synthetic approach for the preparation of (R)-2-(1-aminoethyl)-4-fluorophenol, which could be subsequently converted to its hydrochloride salt, involves:

  • Preparation of (R)-N-(5-fluoro-2-hydroxybenzylidene)-2-methylpropane-2-sulfinamide as an intermediate

  • Subsequent transformations to introduce the chiral aminoethyl group with the correct stereochemistry

The specific preparation of the hydrochloride salt would typically involve treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation of the precipitated salt.

Industrial Production

The compound is produced commercially as a pharmaceutical intermediate, with typical production maintaining a purity of 95% or higher. Industrial-scale synthesis likely employs efficient, stereoselective methods to ensure the correct configuration at the chiral center.

Analytical Characterization

Spectroscopic Data

The compound can be characterized by various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with chiral columns would be suitable for assessing the enantiomeric purity of this compound, ensuring the correct R-configuration is maintained throughout synthesis and storage.

Chemical Identifiers

The compound can be identified using several chemical descriptors:

Identifier TypeValue
InChIInChI for free base: InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1
InChIKeySSNRPTHWRFURQQ-RXMQYKEDSA-N (for free base)
SMILESCC@HN (for free base)
CAS Number1802222-53-2
EC Number859-030-5

Biological Activity and Pharmacological Properties

Pharmacodynamics

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride exhibits potential biological activity related to neurotransmitter metabolism. Research suggests it may inhibit enzymes involved in serotonin and dopamine pathways, which could influence mood and cognitive functions.

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes in neurotransmitter metabolism pathways. This property makes it a subject of interest in neuropharmacology research, particularly for conditions involving altered neurotransmitter levels.

Structure-Activity Relationships

The specific R-configuration at the chiral center is crucial for its biological activity. This stereochemistry likely determines the compound's ability to interact with target enzymes or receptors in a selective manner.

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate

One of the most significant applications of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is its use as a key intermediate in the synthesis of important therapeutic agents, including:

  • Repotrectinib: A tyrosine kinase inhibitor used in the treatment of cancers with specific genetic mutations

  • Fezolinetant: A non-hormonal treatment for menopausal hot flashes that acts as a neurokinin 3 receptor (NK3R) antagonist

Chiral Building Block

The compound's well-defined stereochemistry makes it valuable as a chiral building block in medicinal chemistry. Its unique spatial arrangement is particularly advantageous for synthesizing pharmaceuticals targeting the central nervous system, where stereochemistry often plays a crucial role in drug efficacy and selectivity.

Research Applications

Beyond its direct pharmaceutical applications, the compound serves as a research tool for investigating enzyme inhibition mechanisms, particularly those related to neurotransmitter metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator